

An In-depth Technical Guide to Acetylenedicarboxylic Acid Monopotassium Salt: Synthesis and Properties

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Compound of Interest

Compound Name: Acetylenedicarboxylic acid
monopotassium salt

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of **acetylenedicarboxylic acid monopotassium salt**. The information is curated for professionals in research and development, offering detailed experimental protocols, key physical and chemical data, and a workflow for its preparation.

Chemical Identity and Physical Properties

Acetylenedicarboxylic acid monopotassium salt, also known as monopotassium 2-butynedioate, is a valuable reagent in organic synthesis. It serves as a precursor for various organic molecules, including esters and heterocyclic compounds.[\[1\]](#)[\[2\]](#)

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C_4HKO_4	[3]
Molecular Weight	152.15 g/mol	[3]
CAS Number	928-04-1	[3]
Appearance	White to off-white crystalline powder	[4]
Melting Point	133 °C (decomposes)	[4]
Solubility	Soluble in water and ethanol; slightly soluble in diethyl ether.	[4]
pKa of Parent Acid (in water at 25°C)	$pK_{a1} = 0.656$, $pK_{a2} = 2.336$	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **acetylenedicarboxylic acid monopotassium salt**. Below is a summary of expected spectroscopic characteristics.

Table 2: Spectroscopic Data

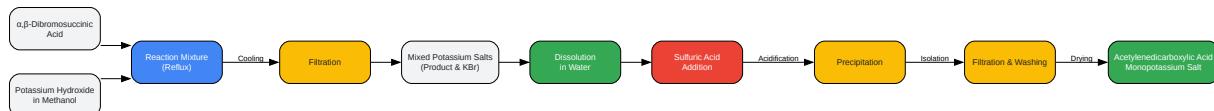
Technique	Expected Peaks/Signals
Infrared (IR) Spectroscopy	Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carboxylate and carboxylic acid, and the C≡C triple bond. The triple bond stretch may be weak or absent in the IR spectrum due to symmetry but is observable in Raman spectroscopy around 2225 cm ⁻¹ . ^[5]
¹ H NMR Spectroscopy	A single peak corresponding to the acidic proton of the carboxylic acid. The chemical shift will be dependent on the solvent used.
¹³ C NMR Spectroscopy	Signals for the two carboxyl carbons and the two acetylenic carbons.
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak corresponding to the anionic component [M-K] ⁻ at m/z 113.0.

Synthesis of Acetylenedicarboxylic Acid Monopotassium Salt

The synthesis of **acetylenedicarboxylic acid monopotassium salt** is typically achieved through the dehydrobromination of α,β -dibromosuccinic acid using potassium hydroxide.^{[1][6]} This reaction proceeds in two main stages: the formation of the dipotassium salt of acetylenedicarboxylic acid and its subsequent partial neutralization to yield the monopotassium salt.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and isolation of **acetylenedicarboxylic acid monopotassium salt**.

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